Tetrapeptide-5

Description

Properties

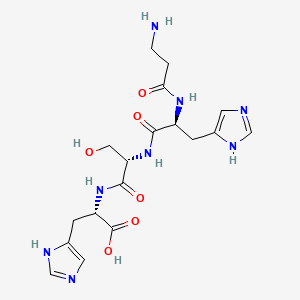

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N8O6/c19-2-1-15(28)24-12(3-10-5-20-8-22-10)16(29)26-14(7-27)17(30)25-13(18(31)32)4-11-6-21-9-23-11/h5-6,8-9,12-14,27H,1-4,7,19H2,(H,20,22)(H,21,23)(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEWJFPLRGWOOU-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236965 | |

| Record name | Tetrapeptide-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883220-97-1 | |

| Record name | Tetrapeptide-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883220971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapeptide-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPEPTIDE-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EK3M1M8YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Tetrapeptide-5 in Dermal Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-5, and its acetylated form, Acetyl Tetrapeptide-5, is a synthetic peptide that has garnered significant interest in dermatology and cosmetic science for its purported benefits on skin health and appearance. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Tetrapeptide-5, with a primary focus on its effects on human dermal fibroblasts. While direct, quantitative data on the isolated effects of Tetrapeptide-5 remains an area of active research, this document synthesizes available information from studies on peptide mixtures and analogous peptides to elucidate its primary functions. These include anti-edema, anti-glycation, and antioxidant effects, as well as its potential role in stimulating the extracellular matrix. This guide also presents detailed experimental protocols for key assays and visualizes known and proposed signaling pathways to facilitate further investigation into this promising tetrapeptide.

Core Mechanisms of Action

Tetrapeptide-5 exerts its biological effects through a multi-faceted approach, primarily targeting the underlying causes of skin aging and fluid accumulation. The principal mechanisms identified are:

-

Anti-Edema Effects: Acetyl Tetrapeptide-5 is widely recognized for its ability to reduce puffiness, particularly in the periorbital region. This is attributed to its inhibition of Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin system, and its inhibition can lead to vasodilation and a reduction in vascular permeability. By decreasing the leakage of fluids from blood vessels, Acetyl Tetrapeptide-5 helps to alleviate edema.[2]

-

Anti-Glycation Properties: Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen and elastin (B1584352), leading to the formation of Advanced Glycation End-products (AGEs). AGEs cause cross-linking of extracellular matrix proteins, resulting in loss of skin elasticity and the formation of wrinkles.[1] Acetyl Tetrapeptide-5 has been shown to inhibit the glycation process, thereby protecting collagen and elastin from degradation and preserving the skin's mechanical properties.[1][2]

-

Antioxidant Activity: Oxidative stress from reactive oxygen species (ROS) is a major contributor to cellular aging. Acetyl Tetrapeptide-5 is reported to support the activity of Superoxide (B77818) Dismutase (SOD), a crucial endogenous antioxidant enzyme that neutralizes superoxide radicals.[1] By enhancing the skin's antioxidant defense system, this tetrapeptide helps to protect dermal fibroblasts from oxidative damage.

-

Stimulation of Extracellular Matrix (ECM) Components: While direct quantitative data for Tetrapeptide-5 alone is limited, a study on a cosmeceutical peptide mixture containing Acetyl Tetrapeptide-5 demonstrated a significant increase in hydroxyproline (B1673980) (a key component of collagen) and elastin content in human skin fibroblasts.[3] This suggests that Tetrapeptide-5 may directly or indirectly stimulate fibroblasts to synthesize these essential ECM proteins, contributing to improved skin firmness and elasticity.[4][5]

Quantitative Data Summary

The available quantitative data on the direct effects of Acetyl Tetrapeptide-5 on dermal fibroblasts is sparse. The following table summarizes findings from a study that evaluated a peptide mixture containing Acetyl Tetrapeptide-5. It is important to note that these results reflect the combined effect of the mixture and not solely that of Acetyl Tetrapeptide-5.

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Hydroxyproline Content | Human Skin Fibroblasts | Peptide Mixture (Carnosine + Acetyl Tetrapeptide-5 + Hexapeptide-11 + Acetyl Hexapeptide-3) | Not Specified | Significantly Increased | [3] |

| Elastin Content | Human Skin Fibroblasts | Peptide Mixture (Carnosine + Acetyl Tetrapeptide-5 + Hexapeptide-11 + Acetyl Hexapeptide-3) | Not Specified | Significantly Increased | [3] |

| ACE-1 Activity | Human Skin Fibroblasts | Acetyl Tetrapeptide-5 | 100 µg/mL | Optimal concentration for ACE-1 inhibition | [3] |

Signaling Pathways

The precise signaling pathways modulated by Tetrapeptide-5 in dermal fibroblasts are not yet fully elucidated. However, based on its observed effects on ECM production, it is plausible to hypothesize the involvement of key pathways known to regulate fibroblast function.

Known Mechanisms of Action

The anti-edema, anti-glycation, and antioxidant actions of Acetyl Tetrapeptide-5 are well-documented. The following diagram illustrates these established mechanisms.

Proposed Signaling Pathways in Dermal Fibroblasts

Given the observed increase in collagen and elastin in fibroblasts treated with a mixture containing Acetyl Tetrapeptide-5, it is hypothesized that the peptide may influence signaling pathways that regulate ECM synthesis, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways. This proposed mechanism requires further experimental validation.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for investigating the effects of Tetrapeptide-5 on dermal fibroblasts.

Human Dermal Fibroblast (HDF) Culture

This protocol outlines the basic steps for culturing primary human dermal fibroblasts.

Workflow:

Methodology:

-

Thawing: Rapidly thaw a cryovial of HDFs in a 37°C water bath.

-

Plating: Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed Fibroblast Growth Medium.

-

Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

-

Media Change: Replace the culture medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh medium for passaging.

Cell Viability (MTT) Assay

This assay assesses the effect of Tetrapeptide-5 on fibroblast viability and proliferation.

Methodology:

-

Seeding: Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Tetrapeptide-5 and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Collagen Type I

This protocol quantifies the amount of secreted Collagen Type I in the cell culture supernatant.

Methodology:

-

Coating: Coat a 96-well plate with a capture antibody specific for Collagen Type I and incubate overnight.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).

-

Sample Incubation: Add cell culture supernatants (containing secreted collagen) and standards to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for Collagen Type I.

-

Enzyme Conjugate: Add streptavidin-HRP conjugate.

-

Substrate Addition: Add a TMB substrate solution and incubate until color develops.

-

Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance at 450 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures the expression levels of genes encoding for collagen (COL1A1) and elastin (ELN).

Methodology:

-

Cell Treatment: Treat HDFs with various concentrations of Tetrapeptide-5 for a specified time.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using primers specific for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Signaling Pathway Analysis

This protocol detects the phosphorylation status of key proteins in the TGF-β (p-Smad2/3) and MAPK (p-ERK) pathways.

Methodology:

-

Cell Treatment and Lysis: Treat HDFs with Tetrapeptide-5, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with non-fat milk or BSA.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Smad2/3, p-ERK, total Smad2/3, total ERK, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

Tetrapeptide-5 demonstrates a range of beneficial activities for skin health, including well-documented anti-edema, anti-glycation, and antioxidant effects. While its direct impact on stimulating extracellular matrix production by dermal fibroblasts is strongly suggested by studies on peptide mixtures, there is a clear need for further research to provide direct, quantitative evidence for the effects of Tetrapeptide-5 in isolation. Future studies should focus on dose-response experiments to quantify its impact on fibroblast proliferation and the synthesis and gene expression of collagen and elastin. Furthermore, elucidating the specific signaling pathways, such as the TGF-β and MAPK pathways, that are modulated by Tetrapeptide-5 will provide a more complete understanding of its mechanism of action and solidify its role as a key ingredient in advanced skincare and dermatological treatments.

References

The Role of Tetrapeptide-5 in the Modulation of Microcirculation: A Technical Guide

Abstract

Tetrapeptide-5, and its acetylated form, Acetyl Tetrapeptide-5, have emerged as a significant bioactive peptide in the realm of skin health, particularly in the context of microcirculation modulation. This technical guide provides an in-depth analysis of the mechanisms of action, experimental evidence, and methodologies related to the function of Tetrapeptide-5. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this peptide's role in vascular health. The guide summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate further research and application.

Introduction

The microcirculation, comprising arterioles, capillaries, and venules, is fundamental for tissue homeostasis, delivering oxygen and nutrients while removing metabolic waste. Dysregulation of microcirculatory function is implicated in a variety of pathological conditions and is a key factor in the visible signs of skin aging, particularly in the periorbital area where it can lead to edema (puffiness) and the appearance of dark circles. Tetrapeptide-5 is a synthetic peptide composed of four amino acids that has been developed to address these concerns by targeting the underlying microvascular and lymphatic insufficiencies.[1]

Mechanisms of Action

Tetrapeptide-5 exerts its effects on the microcirculation through a multi-faceted approach, targeting vascular permeability, lymphatic drainage, and the integrity of the extracellular matrix. The primary proposed mechanisms of action are detailed below.

Improvement of Microcirculation and Lymphatic Drainage

A primary function of Tetrapeptide-5 is the enhancement of both blood and lymphatic microcirculation.[1][2][3] It is reported to strengthen capillary walls and improve lymphatic flow, which is crucial for the drainage of excess fluid and accumulated toxins from the interstitial space.[4][5] This action helps to reduce edema, a common manifestation of compromised microcirculation.[6][7][8]

Reduction of Vascular Permeability

Tetrapeptide-5 has been shown to decrease the permeability of blood vessels.[2][5] Leaky capillaries contribute to fluid accumulation in the surrounding tissues, leading to swelling. By reinforcing the endothelial barrier, the peptide helps to prevent the extravasation of fluid and plasma proteins, thereby mitigating edema.[2][9]

Inhibition of Angiotensin-Converting Enzyme (ACE)

A proposed mechanism for the vasculoprotective effects of Tetrapeptide-5 is its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[2][10] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, Tetrapeptide-5 may contribute to vasodilation and improved blood flow, reducing hypertension in the microvasculature.[9]

Anti-Glycation Effect

Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen, leading to the formation of Advanced Glycation End-products (AGEs). AGEs can cause cross-linking of collagen fibers, resulting in a loss of skin elasticity and compromised integrity of the vascular walls.[7][9] Tetrapeptide-5 has been demonstrated to inhibit the glycation process, thereby protecting the structural proteins of the skin and blood vessels from glycation-induced damage.[7][8]

Antioxidant and Anti-inflammatory Properties

Tetrapeptide-5 is also reported to possess antioxidant properties, partly through the support of Superoxide (B77818) Dismutase (SOD) activity, an enzyme that plays a critical role in protecting cells from oxidative stress.[5] Additionally, it exhibits anti-inflammatory effects, which can help to reduce redness and irritation associated with vascular dysregulation.[3][5]

Quantitative Data

The efficacy of Acetyl Tetrapeptide-5 in modulating microcirculation has been evaluated in several studies. The following tables summarize the key quantitative findings.

| Parameter Assessed | In Vitro/In Vivo | Model | Concentration/Dose | Results | Reference(s) |

| Vascular Permeability | In Vitro | Endothelial Cell Monolayer | 1 mg/mL | 50% inhibition of vascular permeability | [9] |

| Under-Eye Bag Volume | In Vivo | 20 female volunteers | 0.01% cream (applied twice daily for 60 days) | 70% of participants showed improvement by day 15; 95% showed improvement by day 60 | [5][9][11] |

| Under-Eye Bag Volume | In Vivo | Not specified | Not specified | Up to 70% reduction after two months | [4] |

| ACE Inhibition | In Vitro | Enzymatic Assay | Dose-dependent | Obvious inhibitory effect | [9] |

| Glycation Inhibition | In Vitro | Not specified | Not specified | Demonstrated inhibitory effect | [9] |

| SOD Activity | In Vitro | Not specified | Not specified | Protection of SOD activity | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Tetrapeptide-5.

In Vitro Vascular Permeability Assay (Transwell Model)

This assay measures the ability of a compound to alter the permeability of an endothelial cell monolayer.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on collagen-coated, semi-permeable membrane inserts (e.g., Transwell® inserts with 1 µm pores) in a 24-well plate until a confluent monolayer is formed.[12][13]

-

Treatment: The endothelial monolayer is treated with various concentrations of Tetrapeptide-5. A positive control (e.g., a known permeability-inducing agent like VEGF or thrombin) and a negative control (vehicle) are included.[6][14]

-

Permeability Measurement: After the treatment period, a high molecular weight tracer, such as FITC-Dextran or streptavidin-HRP, is added to the upper chamber (apical side) of the insert.[12][13][15]

-

Analysis: After a defined incubation period, the amount of tracer that has passed through the endothelial monolayer into the lower chamber (basolateral side) is quantified by measuring fluorescence or absorbance. A decrease in the amount of tracer in the lower chamber in the presence of Tetrapeptide-5 indicates a reduction in permeability.[12][14]

In Vivo Vascular Permeability Assay (Miles Assay)

This assay is used to assess vascular permeability in living organisms.

-

Animal Model: Mice are typically used for this assay.

-

Procedure: A blue dye that binds to albumin, such as Evans blue, is injected intravenously into the mice.[16]

-

Treatment: Tetrapeptide-5 is administered (e.g., topically or systemically) to the test group, while a control group receives a vehicle. A known pro-inflammatory agent can be used to induce permeability.

-

Analysis: After a set period, the amount of dye that has extravasated into the tissues is quantified. This can be done by observing the bluish coloration of the tissue or by extracting the dye from the tissue and measuring its absorbance spectrophotometrically. A reduction in dye extravasation in the treated group indicates decreased vascular permeability.[16]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This in vitro assay determines the inhibitory effect of a compound on ACE activity.

-

Reagents: ACE enzyme (from rabbit lung), substrate (e.g., Hippuryl-Histidyl-Leucine, HHL), and a buffer solution are required.[17][18]

-

Procedure: The assay is typically performed in a microplate format. Tetrapeptide-5 at various concentrations is pre-incubated with the ACE enzyme.[18]

-

Reaction: The substrate (HHL) is added to initiate the enzymatic reaction, which produces hippuric acid (HA).[17][18]

-

Quantification: The reaction is stopped, and the amount of hippuric acid produced is quantified. This can be done by extracting the hippuric acid with an organic solvent and measuring its absorbance at 228 nm, or by using a colorimetric method.[17][19]

-

Analysis: The percentage of ACE inhibition is calculated by comparing the enzyme activity in the presence of Tetrapeptide-5 to the activity in the control (without inhibitor).[18]

In Vitro Glycation Inhibition Assay (BSA-Methylglyoxal Model)

This assay assesses the ability of a compound to inhibit the formation of Advanced Glycation End-products (AGEs).

-

Reagents: Bovine Serum Albumin (BSA), a reactive sugar (e.g., methylglyoxal (B44143) or glucose), and a phosphate (B84403) buffer are used.[20]

-

Procedure: A solution of BSA and the sugar is incubated at 37°C in the presence and absence of various concentrations of Tetrapeptide-5. A known glycation inhibitor, such as aminoguanidine, is used as a positive control.[20]

-

Analysis: The formation of AGEs is quantified after a specific incubation period (e.g., several weeks) by measuring the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm). A decrease in fluorescence in the samples containing Tetrapeptide-5 indicates an inhibitory effect on glycation.[21]

Superoxide Dismutase (SOD) Activity Assay

This assay measures the enzymatic activity of SOD, which is an indicator of antioxidant capacity.

-

Principle: The assay is based on the ability of SOD to inhibit the reduction of a detector molecule (e.g., a tetrazolium salt like WST-1) by superoxide radicals generated by a xanthine (B1682287) oxidase system.[22][23]

-

Procedure: The sample containing SOD (e.g., cell lysate treated with Tetrapeptide-5) is mixed with a solution containing xanthine and xanthine oxidase, which generates superoxide radicals. A detector molecule that changes color upon reduction by superoxide is also included.[22][24]

-

Analysis: The rate of color change is measured spectrophotometrically at a specific wavelength (e.g., 450 nm).[22][23] The SOD activity is inversely proportional to the rate of color development. The results are often expressed as units of SOD activity or as a percentage of inhibition of the colorimetric reaction.[22]

In Vivo Assessment of Skin Microcirculation

Several non-invasive techniques can be employed to visualize and quantify microcirculation in the skin.

-

Nailfold Videocapillaroscopy: This technique uses a microscope to visualize the capillaries in the nailfold. It allows for the assessment of capillary morphology, density, and red blood cell velocity.[25][26]

-

Laser Doppler Flowmetry (LDF): LDF provides a continuous measurement of microvascular blood flow (perfusion) in a small volume of tissue.[25][26]

-

Laser Speckle Contrast Imaging (LSCI): LSCI provides a two-dimensional map of microvascular blood flow over a larger area of skin.[25]

-

Optical Coherence Tomography (OCT): OCT can provide high-resolution, cross-sectional images of the skin, allowing for the visualization of the microvascular network.[27]

Assessment of Lymphatic Drainage

-

Lymphoscintigraphy: This involves the injection of a radioactive tracer into the skin and imaging its uptake and transport by the lymphatic system using a gamma camera.[28]

-

Indocyanine Green (ICG) Lymphography: A fluorescent dye (ICG) is injected into the skin, and its movement through the lymphatic vessels is visualized using a near-infrared camera. This technique allows for real-time imaging of lymphatic flow.

-

Volume Measurement: Changes in limb or tissue volume, which can be indicative of altered lymphatic drainage and edema, can be measured using techniques like water displacement, circumferential tape measurements, or perometry.[29][30]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanisms of Action of Tetrapeptide-5

Caption: Proposed multimodal action of Tetrapeptide-5 on microcirculation.

Experimental Workflow for In Vitro Vascular Permeability Assay

Caption: Workflow for assessing vascular permeability in vitro.

Logical Relationship for ACE Inhibition Assay

Caption: Logical flow of the ACE inhibition assay.

Conclusion

Tetrapeptide-5 demonstrates significant potential in the modulation of microcirculation, primarily through its effects on vascular permeability, lymphatic drainage, ACE inhibition, and anti-glycation activity. The available data, though largely from cosmetic industry-sponsored studies, provides a strong rationale for its application in addressing conditions related to microcirculatory dysfunction, such as under-eye puffiness and dark circles. Further independent, peer-reviewed research is warranted to fully elucidate the molecular signaling pathways involved and to explore its therapeutic potential beyond cosmetic applications. The experimental protocols and methodologies outlined in this guide provide a framework for such future investigations.

References

- 1. sincereskincare.com [sincereskincare.com]

- 2. naturalorganicskincare.com [naturalorganicskincare.com]

- 3. avenalab.com [avenalab.com]

- 4. Acetyl Tetrapeptide-5 | Skincare Ingredient Database | Yujo Skincare Solutions [yujoai.com]

- 5. Acetyl Tetrapeptide-5 - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]

- 6. Topical Administration of a Novel Acetylated Tetrapeptide Suppresses Vascular Permeability and Immune Responses and Alleviates Atopic Dermatitis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. skinmiles.com [skinmiles.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Acetyl Tetrapeptide-5 (Explained + Products) [incidecoder.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cellbiologics.net [cellbiologics.net]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 20. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. ulab360.com [ulab360.com]

- 25. Non-invasive techniques to access in vivo the skin microcirculation in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Current methods for the assessment of skin microcirculation: Part 1 [termedia.pl]

- 27. OPG [opg.optica.org]

- 28. Current diagnostic and quantitative techniques in the field of lymphedema management: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Methods of Assessing Lymphedema | Lymphedema Assement and Wound Care [woundsource.com]

- 30. melbournemassageandtreatment.au [melbournemassageandtreatment.au]

Discovery and Synthesis of Novel Tetrapeptide Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptides, composed of four amino acid residues, represent a compelling class of molecules in contemporary drug discovery. Their relatively small size confers advantages in terms of synthetic accessibility and the potential for favorable pharmacokinetic profiles, while still allowing for the high specificity and biological activity often associated with larger biomolecules. Recent advancements in peptide chemistry and screening technologies have catalyzed the discovery of novel tetrapeptide analogues with a broad spectrum of therapeutic applications, including anticancer, neuroprotective, and analgesic activities. This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of select classes of novel tetrapeptide analogues, complete with detailed experimental methodologies and data presentation.

Data Presentation: Biological Activities of Novel Tetrapeptides

The biological activities of newly synthesized tetrapeptide analogues are quantified to determine their potency and efficacy. The following tables summarize key quantitative data for distinct classes of tetrapeptides.

Table 1: Cytotoxic Activity of Novel Sulfonyl-Containing Tetrapeptide Analogues

Novel tetrapeptides incorporating a methyl sulfonyl group have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, was determined using the MTT assay.[1]

| Compound ID | Target Cell Line | IC50 (µM)[1] |

| 5e | MCF-7 (Breast Cancer) | 1.8 |

| HepG2 (Liver Cancer) | 3.2 | |

| HT-29 (Colon Cancer) | 2.5 | |

| A549 (Lung Cancer) | 4.1 | |

| 5f | MCF-7 (Breast Cancer) | 2.3 |

| HepG2 (Liver Cancer) | 4.0 | |

| HT-29 (Colon Cancer) | 3.1 | |

| A549 (Lung Cancer) | 5.2 | |

| 1g | MCF-7 (Breast Cancer) | 2.9 |

| HepG2 (Liver Cancer) | 5.1 | |

| HT-29 (Colon Cancer) | 4.3 | |

| A549 (Lung Cancer) | 6.8 | |

| 3g | MCF-7 (Breast Cancer) | 3.5 |

| HepG2 (Liver Cancer) | 6.2 | |

| HT-29 (Colon Cancer) | 5.0 | |

| A549 (Lung Cancer) | 8.1 | |

| Celecoxib (Reference) | MCF-7 (Breast Cancer) | >100 |

| HepG2 (Liver Cancer) | >100 | |

| HT-29 (Colon Cancer) | >100 | |

| A549 (Lung Cancer) | >100 |

Table 2: Enzyme Inhibitory Activity of Tetrapeptide Analogues

Tetrapeptides have been designed as potent inhibitors of enzymes implicated in disease, such as Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key target in Alzheimer's disease.

| Compound ID | Target Enzyme | Inhibition Assay | IC50 (nM)[2] |

| KMI-927 | BACE1 | FRET-based | 34.6 |

Table 3: Receptor Agonist Activity of Tetrapeptide Analogues

Endogenous tetrapeptides can act as highly selective agonists for G protein-coupled receptors (GPCRs), such as the μ-opioid receptor, which is central to pain modulation.

| Compound ID | Target Receptor | Activity | Ki (nM)[3] |

| Endomorphin-2 | μ-Opioid Receptor | Agonist | 20-30 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections provide step-by-step protocols for the synthesis and biological evaluation of tetrapeptide analogues.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a linear tetrapeptide on a solid support resin, a standard and versatile method in peptide chemistry.[3][4][5][6]

Materials:

-

2-Chlorotrityl chloride resin or Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HCTU, PyBOP)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS))

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least one hour in a reaction vessel with gentle agitation.[3]

-

First Amino Acid Loading (for 2-Chlorotrityl Resin):

-

Dissolve 1.5 equivalents of the first Fmoc-amino acid in DCM.

-

Add 3.0 equivalents of DIPEA.

-

Add the amino acid solution to the drained resin and agitate for 2-4 hours.

-

Cap any remaining reactive sites by adding methanol and agitating for 15-30 minutes.

-

-

Fmoc-Deprotection:

-

Amino Acid Coupling:

-

Activate the next Fmoc-amino acid (3 equivalents) by dissolving it with a coupling reagent (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the tetrapeptide sequence.

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin extensively with DCM and dry it under vacuum.

-

Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[6]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Tetrapeptide analogues (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetrapeptide analogues (typically in serial dilutions). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

BACE1 Enzyme Inhibition Assay (FRET-based)

This biochemical assay measures the direct inhibition of BACE1 activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.[7][8]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Tetrapeptide inhibitors (dissolved in DMSO)

-

Black 96-well plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the tetrapeptide inhibitors in the assay buffer. Keep the final DMSO concentration constant and low (e.g., ≤1%).

-

Assay Setup: In a 96-well black plate, add the assay buffer, BACE1 enzyme, and the diluted inhibitor solutions. Include wells with enzyme and no inhibitor (positive control) and wells with no enzyme (background).

-

Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) or at a fixed endpoint. Use excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex/Em = 545/585 nm).[8]

-

Data Analysis: The rate of fluorescence increase is proportional to BACE1 activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GPCR Agonist Activity: Intracellular Calcium Mobilization Assay

This cell-based assay is used to measure the ability of a tetrapeptide agonist to activate a Gq-coupled GPCR, leading to an increase in intracellular calcium.[1][7]

Materials:

-

Cell line expressing the target GPCR (e.g., HEK293 cells transfected with the μ-opioid receptor)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127 (to aid dye loading)

-

Tetrapeptide agonists

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader with an automated injector

Procedure:

-

Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate and incubate overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.[7]

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate for 45-60 minutes at 37°C in the dark.[7]

-

Gently wash the cells with the assay buffer to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Record a stable baseline fluorescence for 10-20 seconds (Excitation ~490 nm, Emission ~525 nm).

-

Use the automated injector to add the tetrapeptide agonist at various concentrations to the wells while continuously recording the fluorescence signal for at least 60-120 seconds.[1]

-

-

Data Analysis:

-

The peak fluorescence response corresponds to the maximum intracellular calcium concentration.

-

Plot the peak response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50).

-

Mandatory Visualizations

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of complex processes.

Caption: A generalized workflow for the solid-phase synthesis of a tetrapeptide.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by cytotoxic tetrapeptides.

Caption: Simplified diagram of a Gi-coupled GPCR signaling pathway activated by a tetrapeptide agonist.

Conclusion

The field of tetrapeptide research continues to expand, driven by innovative synthetic strategies and a deeper understanding of their interactions with biological targets. The methodologies and data presented in this guide offer a foundational framework for the discovery, synthesis, and characterization of novel tetrapeptide analogues. As our capacity to design and synthesize these molecules with greater precision improves, tetrapeptides are poised to become an increasingly vital class of therapeutics for a wide range of diseases, from cancer to neurodegenerative disorders. The continued exploration of their structure-activity relationships and mechanisms of action will be paramount in realizing their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Endomorphin-2 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endomorphin - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. benchchem.com [benchchem.com]

- 8. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]

Tetrapeptide-5 Signaling in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathways of Tetrapeptide-5 and related tetrapeptides in endothelial cells. The content is structured to offer a comprehensive understanding of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.

Acetyl Tetrapeptide-5

Acetyl Tetrapeptide-5 is a synthetic peptide primarily recognized for its efficacy in cosmetic formulations for reducing periorbital puffiness and dark circles. Its mechanism of action in endothelial cells is centered on the inhibition of Angiotensin-Converting Enzyme (ACE), leading to a cascade of events that enhance vascular stability.

Signaling Pathway

The primary target of Acetyl Tetrapeptide-5 in endothelial cells is Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, the peptide prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Simultaneously, ACE inhibition leads to an increase in the levels of bradykinin (B550075), as ACE is also responsible for its degradation.[1] Bradykinin, a potent vasodilator, then binds to its B2 receptor on the endothelial cell surface, triggering a signaling cascade that involves the activation of endothelial Nitric Oxide Synthase (eNOS).[2][3][4] Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes vasodilation and has anti-inflammatory properties. This leads to improved microcirculation and a reduction in vascular permeability.[1]

References

- 1. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid increase in endothelial nitric oxide production by bradykinin is mediated by protein kinase A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Post-translational mechanisms of endothelial nitric oxide synthase regulation by bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of endothelium-derived bradykinin in the control of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Acetyl Tetrapeptide-5: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the biological targets, receptors, and signaling pathways of Acetyl Tetrapeptide-5. This document provides an in-depth analysis of the peptide's mechanism of action, supported by quantitative data and detailed experimental protocols.

Acetyl Tetrapeptide-5, a synthetic peptide, has garnered significant attention in the scientific community for its diverse biological activities, particularly its effects on skin health and physiology. This technical guide synthesizes the current understanding of its molecular interactions, providing a valuable resource for ongoing research and development.

Primary Biological Target: Angiotensin-Converting Enzyme (ACE)

A primary biological target of Acetyl Tetrapeptide-5 is Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure and vascular permeability. In vitro studies have demonstrated that Acetyl Tetrapeptide-5 exhibits a dose-dependent inhibitory effect on ACE activity.

Table 1: ACE Inhibition by Acetyl Tetrapeptide-5

| Concentration of Acetyl Tetrapeptide-5 | ACE Inhibition |

| 100 µg/mL | Optimal concentration for ACE-1 activity inhibition |

This inhibitory action is believed to contribute to the peptide's ability to reduce under-eye puffiness and dark circles by modulating local blood flow and reducing fluid extravasation.

Experimental Protocol: In Vitro ACE Inhibition Assay

The inhibitory effect of Acetyl Tetrapeptide-5 on ACE can be quantified using a fluorometric or colorimetric assay.

Fluorometric Assay Protocol:

A fluorometric assay kit can be utilized to measure the cleavage of a synthetic fluorogenic peptide by ACE. The protocol involves the following steps:

-

Prepare test samples containing varying concentrations of Acetyl Tetrapeptide-5, a positive control (ACE), and a blank.

-

Add the ACE substrate to each well.

-

Incubate the plate at 37°C.

-

Measure the fluorescence at an excitation of 320 nm and an emission of 405 nm.

-

The decrease in fluorescence in the presence of Acetyl Tetrapeptide-5 corresponds to its inhibitory activity.

Colorimetric Assay Protocol:

This assay determines the amount of 3-hydroxybutyric acid generated from a specific substrate by ACE. The general steps are:

-

Prepare samples, standards, and controls in a 96-well plate.

-

Add the substrate and enzyme solutions.

-

Incubate the plate at 37°C.

-

Add a colorimetric reagent and measure the absorbance at a specific wavelength.

-

The reduction in color intensity is proportional to the ACE inhibitory activity of Acetyl Tetrapeptide-5.

Modulation of Glycation Processes: Protection of Superoxide (B77818) Dismutase (SOD)

Acetyl Tetrapeptide-5 has been shown to inhibit the glycation of proteins, a non-enzymatic reaction between sugars and proteins that can impair their function. A key target for this protective effect is the antioxidant enzyme Superoxide Dismutase (SOD). By preventing the glycation of SOD, Acetyl Tetrapeptide-5 helps to maintain its crucial role in mitigating oxidative stress.

Experimental Protocol: In Vitro SOD Glycation Inhibition Assay

The ability of Acetyl Tetrapeptide-5 to protect SOD from glycation can be assessed by measuring the enzyme's activity. A common method involves the use of a colorimetric assay based on the xanthine (B1682287) oxidase system.

Protocol:

-

Incubate SOD with a glycating agent (e.g., fructose) in the presence and absence of Acetyl Tetrapeptide-5.

-

Prepare a reaction mixture containing xanthine and a tetrazolium salt (e.g., WST-1), which is reduced by superoxide radicals to a colored formazan (B1609692) product.

-

Add xanthine oxidase to initiate the generation of superoxide radicals.

-

The activity of SOD is determined by its ability to inhibit the reduction of the tetrazolium salt.

-

An increase in SOD activity in the presence of Acetyl Tetrapeptide-5 indicates an inhibition of glycation.

Regulation of Vascular Permeability

Acetyl Tetrapeptide-5 has been demonstrated to reduce vascular permeability, a key factor in the formation of edema. This effect is likely linked to its ACE inhibitory activity and its influence on endothelial cell junctions.

Table 2: Effect of Acetyl Tetrapeptide-5 on Vascular Permeability

| Concentration of Acetyl Tetrapeptide-5 | Inhibition of Vascular Permeability |

| 1 mg/mL | 50% |

Experimental Protocol: In Vitro Vascular Permeability Assay

The impact of Acetyl Tetrapeptide-5 on vascular permeability can be evaluated using an in vitro model of an endothelial cell monolayer.

Transwell Permeability Assay Protocol:

-

Seed endothelial cells onto the porous membrane of a Transwell insert and culture until a confluent monolayer is formed.

-

Treat the endothelial monolayer with varying concentrations of Acetyl Tetrapeptide-5.

-

Add a fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran) to the upper chamber.

-

After a defined incubation period, measure the fluorescence in the lower chamber.

-

A decrease in fluorescence in the lower chamber indicates a reduction in permeability.

Stimulation of Extracellular Matrix Proteins

Some evidence suggests that Acetyl Tetrapeptide-5 may stimulate the synthesis of key extracellular matrix proteins, such as collagen and elastin, in dermal fibroblasts. This action would contribute to improved skin elasticity and firmness.

Experimental Protocol: In Vitro Collagen Synthesis Assay

The effect of Acetyl Tetrapeptide-5 on collagen production can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Human Collagen Type I ELISA Protocol:

-

Culture human dermal fibroblasts in the presence of varying concentrations of Acetyl Tetrapeptide-5.

-

Collect the cell culture supernatant.

-

Use a commercially available Human Collagen Type I ELISA kit.

-

Add standards and samples to the pre-coated microplate.

-

Follow the kit's instructions for the addition of detection antibodies and substrate.

-

Measure the absorbance at 450 nm.

-

An increase in absorbance corresponds to a higher concentration of Collagen Type I.

Signaling Pathways and Logical Relationships

The multifaceted biological activities of Acetyl Tetrapeptide-5 can be visualized through its influence on key signaling pathways.

Figure 1: Proposed signaling pathways influenced by Acetyl Tetrapeptide-5.

Figure 2: Experimental workflow for the in vitro ACE inhibition assay.

This technical guide provides a foundational understanding of the biological targets and mechanisms of Acetyl Tetrapeptide-5. Further research is warranted to fully elucidate its complex interactions and to explore its full therapeutic potential.

A Technical Guide to the Potential Non-Cosmetic Therapeutic Applications of Acetyl Tetrapeptide-5

Abstract: Acetyl Tetrapeptide-5 is a synthetic peptide well-documented for its efficacy in cosmetic formulations, particularly in reducing periorbital puffiness and dark circles. Its mechanisms of action, including the improvement of microcirculation, reduction of vascular permeability, anti-inflammatory effects, and inhibition of glycation, suggest a broader potential for therapeutic applications beyond dermatology. This technical guide consolidates the existing data on Acetyl Tetrapeptide-5's biological activities and extrapolates its potential for non-cosmetic uses. It provides an overview of its known mechanisms, quantitative data from in vitro and in vivo studies, and proposes experimental frameworks for exploring its therapeutic utility in conditions characterized by edema, inflammation, and fibrosis.

Introduction

Acetyl Tetrapeptide-5 is a synthetic four-amino acid peptide that has garnered significant attention in the cosmetics industry for its ability to address under-eye bags and dark circles.[1][2] These effects are attributed to its ability to improve lymphatic circulation and reduce fluid accumulation.[3] The peptide's known biological activities—namely its anti-edema, anti-glycation, and potential anti-inflammatory properties—form the scientific basis for its current use.[4] However, these same mechanisms are integral to the pathophysiology of various systemic diseases, suggesting that Acetyl Tetrapeptide-5 may have untapped therapeutic potential in non-cosmetic applications.

This document explores these potential applications by examining the core mechanisms of action and proposing avenues for future research. The primary hypothesized therapeutic applications derive from its influence on:

-

Vascular Permeability and Edema: Potential applications in conditions involving localized fluid accumulation.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Potential for cardiovascular and renal applications.

-

Anti-Glycation and Anti-Fibrotic Effects: Potential in managing complications of diabetes and fibrotic diseases.

-

Anti-Inflammatory Activity: Potential for treating chronic inflammatory conditions.

Core Mechanisms of Action & Therapeutic Potential

The therapeutic potential of Acetyl Tetrapeptide-5 is rooted in several key biological activities.

Inhibition of Vascular Permeability

Acetyl Tetrapeptide-5 has been shown to reduce the permeability of blood vessels.[5] This action helps to prevent the leakage of fluid from capillaries into the surrounding tissue, thereby reducing edema.[6] In a cosmetic context, this reduces under-eye puffiness.[7] Therapeutically, this mechanism could be leveraged in conditions characterized by pathological edema.

Inhibition of Angiotensin-Converting Enzyme (ACE)

There is evidence to suggest that Acetyl Tetrapeptide-5 can inhibit Angiotensin-Converting Enzyme (ACE).[1] ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, the peptide may help to improve local blood circulation.[8] This anti-hypertensive effect could be explored for systemic cardiovascular applications.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs).[8] AGEs contribute to the cross-linking of proteins like collagen, leading to tissue stiffness and loss of function, and are implicated in the aging process and diabetic complications. Acetyl Tetrapeptide-5 has been shown to inhibit glycation, which may help to protect proteins from this damaging process.[1]

Quantitative Data

The following tables summarize the available quantitative data from existing studies on Acetyl Tetrapeptide-5. It is important to note that this data is primarily from research conducted for cosmetic applications.

Table 1: In Vitro Activity of Acetyl Tetrapeptide-5

| Parameter Measured | Assay Type | Concentration | Result | Source(s) |

| Vascular Permeability | Endothelial Cell Monolayer | 1 mg/mL | 50% inhibition of vascular permeability | [5] |

| ACE-1 Inhibition | In Vitro Enzyme Assay | 100 µg/mL | Inhibition of ACE-1 activity | [1] |

| Glycation Inhibition | Superoxide Dismutase (SOD) Protection Assay | Not Specified | Demonstrated an inhibitory effect against glycation | [5] |

Table 2: In Vivo Cosmetic Study Data for Acetyl Tetrapeptide-5

| Parameter Measured | Study Design | Concentration of Peptide | Duration | Key Findings | Source(s) |

| Eye Bag Puffiness | 20 female volunteers (18-65 years) | 0.01% in cream | 60 days | 70% of volunteers showed improvement by day 15; 95% showed improvement by day 60. | [2][5] |

| Skin Elasticity | Not Specified | Not Specified | 30 days | 35% increase in skin elasticity. | [5] |

Proposed Signaling Pathways and Mechanisms

The following diagrams illustrate the hypothesized mechanisms of action for Acetyl Tetrapeptide-5 based on current literature.

Caption: Hypothesized pathway for edema reduction by Acetyl Tetrapeptide-5.

Caption: Proposed mechanism of ACE inhibition by Acetyl Tetrapeptide-5.

Caption: Hypothesized anti-glycation action of Acetyl Tetrapeptide-5.

Proposed Experimental Protocols for Therapeutic Research

While detailed protocols for the non-cosmetic therapeutic evaluation of Acetyl Tetrapeptide-5 are not available, this section outlines standard methodologies that could be adapted for such research.

In Vitro Vascular Permeability Assay

This protocol is based on methods used for assessing vascular permeability in endothelial cell monolayers.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on semi-permeable inserts (e.g., Transwell®) until a confluent monolayer is formed, mimicking a blood vessel wall.

-

Induction of Permeability: A pro-inflammatory agent, such as Vascular Endothelial Growth Factor (VEGF) or thrombin, is added to the upper chamber to induce gaps between endothelial cells.

-

Treatment: Acetyl Tetrapeptide-5 at various concentrations is co-incubated with the pro-inflammatory agent.

-

Permeability Measurement: A fluorescently-labeled high molecular weight dextran (B179266) (e.g., FITC-dextran, 70 kDa) is added to the upper chamber. The amount of fluorescence that passes through the monolayer into the lower chamber over a set period is measured using a fluorescence plate reader.

-

Analysis: A dose-response curve is generated to determine the IC50 value of Acetyl Tetrapeptide-5 for inhibiting VEGF-induced permeability.

Caption: Workflow for an in vitro vascular permeability assay.

In Vitro ACE Inhibition Assay

This protocol is a standard fluorometric method for measuring ACE activity.

-

Reagents: Prepare a reaction buffer, a fluorogenic ACE substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH), and purified rabbit lung ACE.

-

Reaction Setup: In a 96-well plate, combine the ACE enzyme with varying concentrations of Acetyl Tetrapeptide-5 (inhibitor) or a known ACE inhibitor like Captopril (positive control).

-

Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the fluorescence intensity using a microplate reader. The cleavage of the substrate by ACE results in an increase in fluorescence.

-

Analysis: Calculate the percentage of ACE inhibition for each concentration of Acetyl Tetrapeptide-5 and determine the IC50 value.

In Vitro Glycation Inhibition Assay (BSA-Glucose Model)

This is a common method to screen for anti-glycation agents.

-

Reaction Mixture: Prepare a solution containing Bovine Serum Albumin (BSA) and a high concentration of glucose in a phosphate (B84403) buffer.

-

Treatment: Add different concentrations of Acetyl Tetrapeptide-5 to the BSA-glucose mixtures. A known anti-glycation agent like aminoguanidine (B1677879) can be used as a positive control.

-

Incubation: Incubate the mixtures at 37°C for several weeks.

-

Measurement of AGEs: At various time points (e.g., weekly), measure the formation of fluorescent AGEs using a fluorescence spectrophotometer (excitation ~370 nm, emission ~440 nm).

-

Analysis: Compare the fluorescence intensity of the samples treated with Acetyl Tetrapeptide-5 to the untreated control to determine the percentage of glycation inhibition.

Discussion and Future Directions

The available data, though primarily from a cosmetic perspective, strongly suggests that Acetyl Tetrapeptide-5 possesses biological activities relevant to therapeutic development. Its ability to modulate vascular permeability and inhibit ACE warrants further investigation for cardiovascular and renal diseases where these processes are dysregulated. For instance, its anti-edema properties could be explored in conditions like lymphedema or localized inflammatory swelling.

The anti-glycation properties of Acetyl Tetrapeptide-5 are particularly intriguing. The formation of AGEs is a key factor in the pathogenesis of diabetic complications, including nephropathy, retinopathy, and neuropathy, as well as in neurodegenerative diseases and skin aging. Rigorous pharmacological studies are needed to quantify its anti-glycation efficacy and to understand its mechanism, which could involve scavenging of dicarbonyl compounds or protecting specific amino acid residues on proteins.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Acetyl Tetrapeptide-5 and its dose-response relationship for systemic effects.

-

In Vivo Disease Models: Testing the efficacy of Acetyl Tetrapeptide-5 in animal models of hypertension, diabetic complications, and chronic inflammatory diseases.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the peptide.

Conclusion

Acetyl Tetrapeptide-5 is a promising peptide with a well-defined role in cosmetics. However, its fundamental biological activities—inhibiting vascular permeability, ACE, and glycation—suggest a significant, yet unexplored, potential for non-cosmetic therapeutic applications. The data and proposed experimental frameworks presented in this guide are intended to provide a foundation for researchers and drug development professionals to initiate investigations into these novel therapeutic areas. Further dedicated research is essential to validate these hypotheses and to potentially repurpose this peptide for the treatment of a range of systemic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acetyl Tetrapeptide-5 (Explained + Products) [incidecoder.com]

- 3. WO2012164488A2 - New cosmetic or dermopharmaceutical topical use of a mixture of a ghk tripeptide and gqpr tetrapeptide - Google Patents [patents.google.com]

- 4. skinmiles.com [skinmiles.com]

- 5. Acetyl tetrapeptide-5 | C20H28N8O7 | CID 11620163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetyl Tetrapeptide-5 | Skincare Ingredient Database | Yujo Skincare Solutions [yujoai.com]

- 7. Revisiting amino acids and peptides as anti-glycation agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

The Impact of Tetrapeptide-5 on Extracellular Matrix Protein Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-5, a synthetic peptide, has garnered significant attention in the cosmetic and dermatological fields, primarily for its efficacy in reducing periorbital puffiness and dark circles. While its mechanisms involving microcirculation improvement and anti-glycation are well-documented, its direct influence on the expression of extracellular matrix (ECM) proteins remains an area of ongoing investigation. This technical guide synthesizes the current understanding of Tetrapeptide-5's effects on the ECM, focusing on both its protective, indirect actions and the available, albeit limited, evidence for its direct role in modulating collagen and elastin (B1584352) levels. This document provides a detailed overview of the known mechanisms, summarizes relevant quantitative data from a key in-vitro study, outlines experimental protocols, and visualizes the pertinent biological pathways and workflows.

Introduction to Tetrapeptide-5 and the Extracellular Matrix

The extracellular matrix (ECM) is a complex and dynamic network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. Key components of the dermal ECM include collagen, which imparts tensile strength, and elastin, which provides elasticity. The integrity of the ECM is crucial for maintaining skin health, and its degradation is a hallmark of skin aging.

Tetrapeptide-5, and its acetylated form, Acetyl Tetrapeptide-5, is a four-amino acid peptide that has been primarily studied for its effects on fluid dynamics and glycation in the skin.[1] While often anecdotally credited with boosting collagen and elastin, a thorough review of the scientific literature indicates that its more substantiated role is in the preservation of these vital ECM proteins through indirect mechanisms. Direct evidence for its ability to stimulate the expression of ECM proteins is less clear and often derived from studies involving peptide mixtures.

Indirect Mechanisms of Tetrapeptide-5 on ECM Integrity

The primary, well-documented effects of Tetrapeptide-5 on the skin microenvironment indirectly support the health and integrity of the extracellular matrix. These mechanisms focus on preventing the degradation of existing collagen and elastin.

Anti-Glycation Effect

Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen and elastin, which leads to the formation of Advanced Glycation End-products (AGEs). AGEs induce cross-linking in collagen and elastin fibers, rendering them stiff and dysfunctional, which contributes to loss of skin elasticity and the formation of wrinkles.[1] Tetrapeptide-5 has been shown to inhibit this glycation process, thereby protecting ECM proteins from this form of degradation and preserving the skin's mechanical properties.[1]

References

Molecular Modeling of Tetrapeptide-5 and its Interaction with Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-5, particularly in its acetylated form, is a synthetic peptide that has garnered significant interest for its therapeutic and cosmetic applications, primarily in reducing under-eye puffiness and dark circles. Its mechanism of action is multifaceted, involving the inhibition of Angiotensin-Converting Enzyme (ACE) and the prevention of advanced glycation end-product (AGE) formation. Understanding the molecular interactions between Tetrapeptide-5 and its biological targets is crucial for the rational design of more potent and specific analogs. This technical guide provides an in-depth overview of the molecular modeling of Tetrapeptide-5's interaction with ACE, detailed experimental protocols for assessing its biological activity, and a summary of relevant quantitative data.

Introduction to Tetrapeptide-5 and its Biological Targets

Acetyl Tetrapeptide-5 is a synthetic peptide with the sequence Ac-β-Ala-His-Ser-His-OH. Its biological effects are primarily attributed to two key mechanisms:

-

Inhibition of Angiotensin-Converting Enzyme (ACE): ACE is a central enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, Tetrapeptide-5 can lead to vasodilation and improved microcirculation.[][2]

-

Anti-glycation Activity: Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to the cross-linking of collagen fibers, reducing skin elasticity. Tetrapeptide-5 is reported to inhibit this process.[3]

This guide will focus on the molecular modeling of the interaction between Acetyl Tetrapeptide-5 and its primary enzymatic target, ACE.

Quantitative Data on Tetrapeptide-ACE Inhibition

| Peptide Sequence | IC_50_ (μM) | Binding Energy (kcal/mol) | Notes |

| Acetyl Tetrapeptide-5 | Not specified; activity at 100 µg/mL | Not specified | Inhibits Angiotensin-Converting Enzyme 1 (ACE-1) activity.[4] |

| WLQL | 16.87 | -80.43 (CDocker energy) | Interacts with the S1 pockets of ACE.[5] |

| LPSW | 20.80 | Not specified | Interacts with ACE's secondary binding site.[5] |

| WWNW | 19.98 - 36.76 | Not specified | One of the top-ranking ACE inhibiting tetrapeptides in a large-scale screen.[6][7] |

| WRQF | 19.98 - 36.76 | Not specified | One of the top-ranking ACE inhibiting tetrapeptides in a large-scale screen.[6][7] |

| WFRV | 19.98 - 36.76 | Not specified | One of the top-ranking ACE inhibiting tetrapeptides in a large-scale screen.[6][7] |

| YYWK | 19.98 - 36.76 | Not specified | One of the top-ranking ACE inhibiting tetrapeptides in a large-scale screen.[6][7] |

Experimental and Computational Protocols

In Vitro ACE Inhibition Assay

This protocol is based on the spectrophotometric determination of hippuric acid from the hydrolysis of hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-Histidyl-L-Leucine (HHL)

-

Acetyl Tetrapeptide-5

-

Borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Ethyl acetate (B1210297)

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 5 mM solution of HHL in borate buffer.

-

Dissolve ACE in cold borate buffer to a final concentration of 2 mU/mL.

-

Prepare a stock solution of Acetyl Tetrapeptide-5 in deionized water and create a series of dilutions.

-

-

Assay:

-

In a microcentrifuge tube, add 50 µL of the Acetyl Tetrapeptide-5 solution (or buffer for control).

-

Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL solution.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

Extraction and Measurement:

-

Add 1.5 mL of ethyl acetate to each tube and vortex for 15 seconds.

-

Centrifuge to separate the layers.

-

Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

-

Re-dissolve the hippuric acid residue in 1 mL of deionized water.

-

Measure the absorbance at 228 nm.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the peptide concentration.

-

In Vitro Anti-Glycation Assay (BSA-Glucose Model)

This assay measures the ability of a compound to inhibit the formation of fluorescent AGEs.

Materials:

-

Bovine Serum Albumin (BSA)

-

D-Glucose

-

Acetyl Tetrapeptide-5

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Sodium azide (B81097)

-

Fluorometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing 10 mg/mL BSA, 1 M glucose, and various concentrations of Acetyl Tetrapeptide-5 in phosphate buffer.

-

Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

-

Prepare a control sample without the peptide.

-

-

Incubation:

-

Incubate the reaction mixtures in the dark at 37°C for 7-14 days.

-

-

Measurement:

-

After incubation, measure the fluorescence intensity of each sample using a fluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

-

Calculation:

-

Calculate the percentage of glycation inhibition using the formula: % Inhibition = [1 - (Fluorescence_sample / Fluorescence_control)] x 100

-

Molecular Docking Protocol for Tetrapeptide-5 and ACE

This protocol outlines the steps for performing a molecular docking study of Acetyl Tetrapeptide-5 with human ACE.

Software:

-

Molecular visualization software (e.g., PyMOL, UCSF Chimera)

-

Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide)

-

Software for preparing protein and ligand files (e.g., AutoDockTools)

Procedure:

-

Protein Preparation:

-

Download the crystal structure of human Angiotensin-Converting Enzyme from the Protein Data Bank (PDB). A suitable entry is 1O8A , which is the structure of human testicular ACE.

-

Using molecular visualization software, remove water molecules, co-factors (except the catalytic zinc ion), and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

-

Ligand Preparation:

-

Construct the 3D structure of Acetyl Tetrapeptide-5 (Ac-β-Ala-His-Ser-His-OH) using a molecule builder.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define the rotatable bonds of the ligand.

-

-

Docking:

-

Define the docking grid box to encompass the active site of ACE. The active site is located in a deep cleft containing the catalytic zinc ion. Key residues in the S1 and S2 pockets to include in the grid box are His353, Ala354, Glu384, His383, His387, Lys511, His513, Tyr520, and Tyr523.[5][8][9]

-

Perform the docking simulation using the prepared protein and ligand files.

-

-

Analysis:

-

Analyze the resulting docking poses based on their binding energies and root-mean-square deviation (RMSD).

-

Visualize the lowest energy binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the zinc ion) between Acetyl Tetrapeptide-5 and the active site residues of ACE.

-

Signaling Pathways and Experimental Workflows

Angiotensin-Converting Enzyme (ACE) Signaling Pathway

The canonical role of ACE is in the renin-angiotensin system. However, ACE can also participate in intracellular signaling.

Figure 1: Simplified ACE signaling pathway showing inhibition by Tetrapeptide-5.

Advanced Glycation End-product (AGE) Formation and Signaling

The formation of AGEs is a complex, non-enzymatic process. Tetrapeptide-5 is thought to interfere with this pathway.

References

- 2. ulprospector.com [ulprospector.com]

- 3. Acetyl Tetrapeptide-5 (Explained + Products) [incidecoder.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides [mdpi.com]

- 7. Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

In Silico Prediction of Tetrapeptide-5 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-5, and its acetylated form, Acetyl Tetrapeptide-5, have garnered significant interest in the cosmetic and pharmaceutical industries for their diverse biological activities, including anti-inflammatory, antioxidant, and skin-enhancing properties. This technical guide provides a comprehensive overview of a hypothetical in silico approach to predict and elucidate the bioactivity of Tetrapeptide-5. We will explore methodologies for molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling to predict its interaction with key biological targets. Furthermore, this guide details the experimental protocols necessary for the validation of these in silico predictions. The integration of computational and experimental approaches offers a robust framework for accelerating the research and development of peptide-based therapeutics and cosmeceuticals.

Introduction to Tetrapeptide-5

Tetrapeptide-5 is a synthetic peptide composed of four amino acids. Its acetylated form, Acetyl Tetrapeptide-5, with the sequence Ac-β-Ala-His-Ser-His-OH, is particularly noted for its use in cosmetic formulations.[1][2][3][4] Its primary reported bioactivities relevant to skincare and potential therapeutic applications include the inhibition of Angiotensin-Converting Enzyme (ACE), protection of Superoxide Dismutase (SOD) activity through anti-glycation mechanisms, and general anti-inflammatory and microcirculation-improving effects.[1]

Table 1: Reported Bioactivities of Acetyl Tetrapeptide-5

| Bioactivity | Reported Effect |

| ACE Inhibition | May contribute to improved microcirculation and reduction of fluid retention.[1][4] |

| Anti-glycation | Protects proteins like collagen and SOD from glycation, preserving their function.[1] |